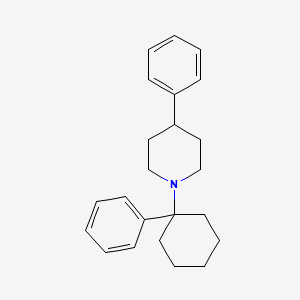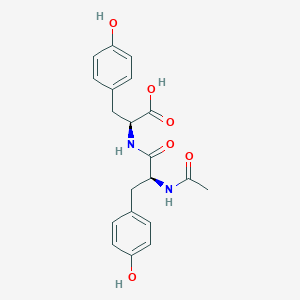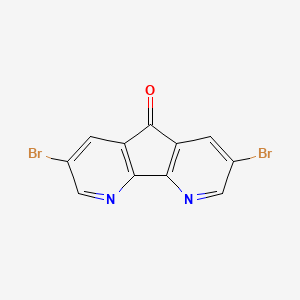
Hexapentacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexapentacontane is a long-chain hydrocarbon with the molecular formula C56H114 . It belongs to the class of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. This compound is a straight-chain alkane, meaning it has a linear structure without any branching. This compound is known for its high molecular weight and long carbon chain, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexapentacontane can be synthesized through the catalytic hydrogenation of long-chain alkenes or alkynes. The process typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions. Another method involves the polymerization of smaller alkanes, followed by hydrogenation to achieve the desired chain length .
Industrial Production Methods
In industrial settings, this compound is often produced through the Fischer-Tropsch synthesis, a process that converts carbon monoxide and hydrogen into hydrocarbons. This method uses iron or cobalt catalysts and operates at high temperatures and pressures. The resulting mixture of hydrocarbons is then separated and purified to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
Hexapentacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: When exposed to oxygen or other oxidizing agents, this compound can undergo combustion to produce carbon dioxide and water.
Substitution: In the presence of halogens such as chlorine or bromine, this compound can undergo halogenation, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions
Oxidation: Requires oxygen or other oxidizing agents and high temperatures.
Substitution: Involves halogens like chlorine or bromine and may require ultraviolet light or heat to initiate the reaction.
Major Products Formed
Oxidation: Carbon dioxide and water.
Substitution: Halogenated alkanes (e.g., chlorinated or brominated this compound).
Cracking: Smaller alkanes and alkenes.
Scientific Research Applications
Hexapentacontane has several applications in scientific research:
Self-Assembly and Nanostructure Formation: Due to its long hydrocarbon chain, this compound exhibits strong van der Waals forces, allowing it to self-assemble into various nanostructures such as cylindrical micelles, bilayer structures, and Langmuir-Blodgett films.
Model System for Studying Crystallization and Self-Organization: this compound serves as a valuable model for studying crystallization and self-organization processes in organic materials.
Tribological Properties: The lubricating properties of this compound make it of interest in tribology, the science of friction, wear, and lubrication.
Mechanism of Action
Hexapentacontane exerts its effects primarily through physical interactions rather than chemical reactivity. The long hydrocarbon chains interact via van der Waals forces, leading to self-assembly and the formation of nanostructures. These interactions are crucial for its applications in nanotechnology and materials science .
Comparison with Similar Compounds
Hexapentacontane is part of the alkane family, which includes other long-chain hydrocarbons such as:
- Pentacontane (C50H102)
- Heptacontane (C70H142)
- Octacontane (C80H162)
Compared to these similar compounds, this compound’s unique chain length and molecular weight make it particularly suitable for specific applications in nanotechnology and materials science. Its ability to form stable nanostructures and low-friction films sets it apart from shorter or longer alkanes .
Properties
IUPAC Name |
hexapentacontane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H114/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-56H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUOBKZPFQPHFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H114 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
787.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
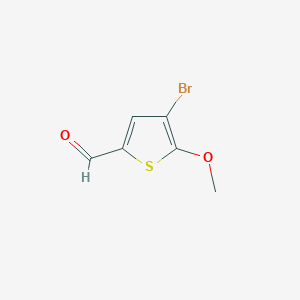
![1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3283652.png)
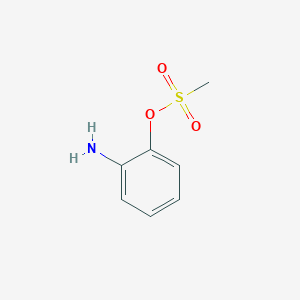



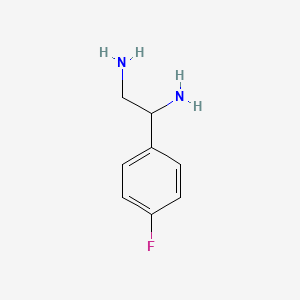
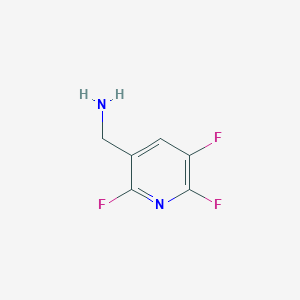
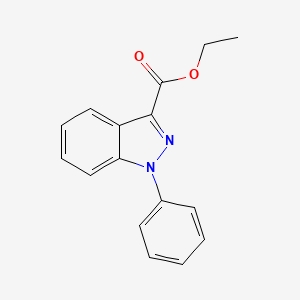
![5-Chloro-3-phenylbenzo[d]isoxazole](/img/structure/B3283706.png)
